molecular formula C14H16N2O5S B12876270 5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)- CAS No. 65053-85-2

5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)-

Cat. No.: B12876270
CAS No.: 65053-85-2
M. Wt: 324.35 g/mol
InChI Key: KNZSAMMJHWGGGT-UHFFFAOYSA-N
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Description

8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, a versatile organic compound known for its wide range of applications in various fields such as pharmacology, medicine, and material science This compound is characterized by the presence of a hydroxyl group at the 8th position, a morpholinomethyl group at the 7th position, and a sulfonic acid group at the 5th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid typically involves multi-step reactions starting from 8-hydroxyquinoline. One common method includes the following steps:

    Sulfonation: 8-Hydroxyquinoline is sulfonated using sulfuric acid to introduce the sulfonic acid group at the 5th position.

    Formylation: The sulfonated product is then subjected to formylation to introduce a formyl group at the 7th position.

    Mannich Reaction: The formylated product undergoes a Mannich reaction with morpholine and formaldehyde to introduce the morpholinomethyl group at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonic acid group can be reduced to sulfonate salts.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.

    Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound can also interact with biological membranes and proteins, leading to disruption of cellular processes. The presence of the morpholinomethyl group enhances its solubility and bioavailability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound with similar chelating properties but lacking the sulfonic acid and morpholinomethyl groups.

    5-Chloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.

    8-Hydroxyquinoline-5-sulfonic acid: Lacks the morpholinomethyl group but retains the sulfonic acid functionality.

Uniqueness

8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is unique due to the presence of both the sulfonic acid and morpholinomethyl groups, which confer distinct chemical properties and enhance its solubility, making it more versatile in various applications compared to its analogs.

Biological Activity

5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)- (CAS No. 12300911) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H16N2O3S
  • Molecular Weight: 288.35 g/mol
  • IUPAC Name: 5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)-

5-Quinolinesulfonic acid derivatives are known for their ability to interact with various biological targets, primarily through enzyme inhibition and receptor modulation. The presence of the morpholinylmethyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to 5-quinolinesulfonic acid exhibit antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription .

Antioxidant Properties

The antioxidant activity of quinoline derivatives has been attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

Anticancer Potential

Preliminary studies suggest that quinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that 5-quinolinesulfonic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Antioxidant Activity In vitro assays showed that the compound scavenged DPPH radicals effectively, indicating strong antioxidant potential comparable to standard antioxidants like ascorbic acid .
Anticancer Activity A recent investigation revealed that treatment with quinoline derivatives led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells, suggesting potential for further development as anticancer agents .

Toxicological Profile

While the biological activities are promising, it is essential to consider the compound's safety profile. Toxicological studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further studies are necessary to establish safe dosage levels and potential side effects.

Properties

CAS No.

65053-85-2

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

8-hydroxy-7-(morpholin-4-ylmethyl)quinoline-5-sulfonic acid

InChI

InChI=1S/C14H16N2O5S/c17-14-10(9-16-4-6-21-7-5-16)8-12(22(18,19)20)11-2-1-3-15-13(11)14/h1-3,8,17H,4-7,9H2,(H,18,19,20)

InChI Key

KNZSAMMJHWGGGT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O

Origin of Product

United States

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